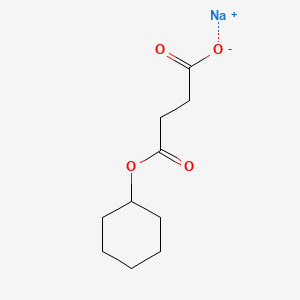

Sodium cyclohexyl succinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

1847-60-5 |

|---|---|

Molecular Formula |

C10H15NaO4 |

Molecular Weight |

222.21 g/mol |

IUPAC Name |

sodium;4-cyclohexyloxy-4-oxobutanoate |

InChI |

InChI=1S/C10H16O4.Na/c11-9(12)6-7-10(13)14-8-4-2-1-3-5-8;/h8H,1-7H2,(H,11,12);/q;+1/p-1 |

InChI Key |

NOMPUOUIIHWRJU-UHFFFAOYSA-M |

Canonical SMILES |

C1CCC(CC1)OC(=O)CCC(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Strategic Approaches to Cyclohexyl Succinate (B1194679) Moiety Formation

The creation of the cyclohexyl succinate structure, an ester, is achievable through several recognized organic chemistry pathways.

The most direct and common method for forming the mono-cyclohexyl succinate is through the esterification of cyclohexanol (B46403) with a derivative of succinic acid, typically succinic anhydride (B1165640). This reaction is a classic example of nucleophilic acyl substitution. The alcohol (cyclohexanol) acts as a nucleophile, attacking one of the carbonyl carbons of the succinic anhydride molecule. This attack leads to the opening of the anhydride ring, forming a tetrahedral intermediate which then collapses to yield the final product: 4-(cyclohexyloxy)-4-oxobutanoic acid, also known as mono-cyclohexyl succinate.

The mechanism involves the following key steps:

Nucleophilic Attack: The oxygen atom of the cyclohexanol hydroxyl group attacks a carbonyl carbon of succinic anhydride.

Ring Opening: The carbon-oxygen bond in the anhydride ring breaks, leading to a carboxylate and an ester functional group.

Proton Transfer: A final proton transfer step yields the neutral mono-ester carboxylic acid product.

This reaction can be performed without a catalyst but is often accelerated by the use of either acid or base catalysts. Common catalysts include 4-(N,N-dimethylamino)pyridine (DMAP), which is known to be highly effective for esterifications using anhydrides. The reaction can also be promoted by Brønsted or Lewis acids, which activate the anhydride carbonyl group toward nucleophilic attack.

| Catalyst System | Typical Reaction Conditions | Key Advantages/Disadvantages |

|---|---|---|

| None (Thermal) | High temperature (e.g., >100 °C), prolonged reaction time. | Advantage: No catalyst contamination. Disadvantage: Slow, high energy input. |

| Acid Catalysis (e.g., H₂SO₄, p-TsOH) | Moderate temperatures, various solvents. | Advantage: Readily available catalysts. Disadvantage: Potential for side reactions like dehydration of the alcohol. |

| Base Catalysis (e.g., DMAP, Pyridine) | Room temperature to moderate heat. | Advantage: High efficiency and mild conditions. Disadvantage: Catalyst can be toxic and may require careful removal. |

| Organometallic Catalysis (e.g., Tetrabutyl titanate) | High temperatures (120-170 °C). bhu.ac.in | Advantage: Effective for driving reaction to completion. Disadvantage: Requires specific conditions and catalyst removal. bhu.ac.in |

An alternative, though less common, approach would be the direct acylation of a cyclohexane (B81311) ring with a succinic acid derivative. This method falls under the category of Friedel-Crafts reactions, which are fundamental for attaching acyl groups to aromatic rings. wikipedia.orgsigmaaldrich.com However, the Friedel-Crafts acylation is generally ineffective for saturated hydrocarbons like cyclohexane. The reaction relies on the activation of an aromatic π-system to act as a nucleophile. stackexchange.comorganic-chemistry.org Alkanes lack this π-electron density and are therefore unreactive under standard Friedel-Crafts conditions. sigmaaldrich.com

Attempts to directly acylate cyclohexane would require harsh conditions that would likely lead to a mixture of products through various side reactions, such as dehydrogenation and rearrangement, rather than the desired cyclohexyl succinate. Consequently, this is not considered a viable or strategic route for the synthesis of this specific compound. Some research has explored the oxidation of cyclohexane itself in the presence of catalysts, which can produce succinic and other dicarboxylic acids, but this is a degradative process and not a direct pathway to the target ester. acs.org

Syntheses commencing from cyclohexene (B86901) offer another set of possibilities, primarily revolving around addition reactions to the carbon-carbon double bond. One potential pathway is the "ene reaction," a pericyclic process where an alkene with an allylic hydrogen (the ene) reacts with an enophile (in this case, potentially succinic anhydride) to form a new carbon-carbon bond and transfer the allylic hydrogen. wikipedia.orginflibnet.ac.inlibretexts.org This would result in a succinic acid derivative attached to the cyclohexene ring, which could then be hydrogenated to yield the saturated cyclohexyl succinate. This reaction often requires high temperatures or Lewis acid catalysis to proceed efficiently. bhu.ac.ininflibnet.ac.in

Another route is the acid-catalyzed addition of the carboxylic acid group of succinic acid across the double bond of cyclohexene. This reaction is analogous to the acid-catalyzed hydration of alkenes. The mechanism would involve protonation of the double bond to form a cyclohexyl carbocation, which is then attacked by a carboxylate oxygen of succinic acid. However, direct oxidation of cyclohexene is often explored as a route to adipic acid, a related but different dicarboxylic acid, indicating that controlling the reaction to achieve selective mono-addition of succinic acid could be challenging. quora.commdpi.com

Mechanisms of Sodium Counterion Introduction

Once the mono-cyclohexyl succinate (a carboxylic acid) is formed, the final step is the introduction of the sodium counterion to create the salt.

The most fundamental and widely used method for forming a sodium carboxylate salt is a simple acid-base neutralization reaction. thieme-connect.de The mono-cyclohexyl succinic acid is treated with a suitable sodium base. Common bases for this purpose include sodium hydroxide (B78521) (NaOH) and sodium bicarbonate (NaHCO₃).

The reaction is a straightforward proton transfer: R-COOH + NaOH → R-COONa + H₂O

This neutralization can be carried out in various solvents (media).

Aqueous Media: The reaction is often performed in water, where both sodium hydroxide and, to some extent, the carboxylic acid are soluble. The resulting sodium cyclohexyl succinate salt is typically water-soluble, and the product can be isolated by evaporating the water. epo.org The pH of the solution is a critical parameter, and titration can be used to monitor the reaction's progress to the equivalence point.

Alcoholic Media: Solvents like ethanol (B145695) can also be used. This can be advantageous if the starting acid has limited water solubility. The sodium salt may precipitate from the alcoholic solution upon formation, providing a simple method of isolation.

Mixed Media: Mixtures of solvents, such as water and an organic solvent, can be employed to ensure all reactants remain in the same phase during the reaction. researchgate.net

The choice of base and solvent depends on the scale of the reaction, the desired purity, and the ease of product isolation.

In recent years, solvent-free or solid-state reactions have gained attention as more sustainable synthetic methods. These mechanochemical approaches can be applied to the formation of sodium carboxylates. rsc.org In this method, the solid carboxylic acid (mono-cyclohexyl succinate) is mixed directly with a solid sodium base, such as sodium hydroxide or sodium carbonate.

The reaction is typically initiated by mechanical energy, such as grinding or ball-milling. scispace.com This process increases the surface area of the reactants and provides the energy needed to overcome the activation barrier for the reaction at the interface of the solid particles. The mechanism hinges on the direct proton transfer from the solid acid to the solid base without the need for a solvent to mediate the interaction. rsc.org Using soda lime, a mixture of calcium oxide and sodium hydroxide, is a classic laboratory method for the decarboxylation of sodium salts, which first involves the in-situ formation of the sodium salt via a solid-state reaction. libretexts.org

This solid-phase approach offers several advantages, including reduced solvent waste, potentially faster reaction times, and simpler product work-up, as the product is often obtained directly as a solid powder. rsc.orgscispace.com

Investigation of Solvent-Free Synthesis Approaches

The pursuit of green and sustainable chemistry has driven significant research into solvent-free reaction conditions. These methodologies aim to reduce or eliminate the use of volatile organic compounds, which are often hazardous and costly to manage. rsc.org Solvent-free synthesis can lead to higher efficiency, easier product purification, and a lower environmental impact. rsc.org For the synthesis of succinate esters like cyclohexyl succinate, several solvent-free approaches can be investigated.

Common methods include thermal activation, microwave irradiation, and mechanochemistry (ball-milling). researchgate.net A typical pathway involves the direct reaction of succinic anhydride with cyclohexanol. In a solvent-free thermal approach, the reactants can be heated together, often with a catalyst, until the reaction reaches completion. Mechanochemical synthesis, performed in a high-energy ball mill, uses mechanical force to initiate chemical reactions between solid reactants, offering a low-temperature, solvent-free alternative. researchgate.net These reactions are often quantitative and can prevent waste at the source. researchgate.net The final step to obtain the sodium salt would involve saponification of the resulting ester, which typically requires an aqueous medium.

Below is a table outlining hypothetical conditions and potential outcomes for the solvent-free synthesis of the intermediate, cyclohexyl succinate.

Table 1: Investigated Solvent-Free Synthesis Approaches for Cyclohexyl Succinate This table is generated based on principles of solvent-free chemistry and may not represent empirically validated results for this specific compound.

| Method | Catalyst | Temperature | Reaction Time | Potential Yield | Notes |

|---|---|---|---|---|---|

| Thermal (Neat) | Acid Catalyst (e.g., p-TSA) | 100-120°C | 2-4 hours | High | Simple setup; requires thermal stability of reactants. |

| Microwave Irradiation | None or Solid Acid | 100°C | 10-30 minutes | Excellent | Rapid heating can significantly reduce reaction times. |

| Mechanochemistry (Ball-Milling) | None or Solid Catalyst | Room Temperature | 1-2 hours | Excellent | Energy-efficient and avoids thermal degradation. researchgate.net |

Stereochemical Control in Cyclohexyl Succinate Synthesis

For applications where specific isomeric forms are required, controlling the stereochemistry during synthesis is paramount. Succinic acid derivatives can possess chiral centers, leading to the existence of enantiomers and diastereomers. Stereoselective synthesis aims to produce a single desired stereoisomer out of many possibilities. youtube.com

The synthesis of substituted cyclohexyl succinates can be designed to control the formation of new stereocenters, leading to either diastereoselective (controlling relative stereochemistry) or enantioselective (controlling absolute stereochemistry) outcomes.

Diastereoselective Synthesis: This is relevant when a molecule has two or more stereocenters. The goal is to selectively form one diastereomer over others. For instance, in a Michael addition reaction to form a substituted succinate, the approach of the nucleophile to the substrate can be influenced by existing stereocenters or the reagents used, resulting in a preferred diastereomeric product. beilstein-journals.org

Enantioselective Synthesis: When creating a chiral molecule from achiral or racemic precursors, enantioselective methods are used to produce an excess of one enantiomer. This is typically achieved using chiral catalysts, reagents, or auxiliaries that create a chiral environment for the reaction. nih.gov An example is the asymmetric transfer hydrogenation of a maleimide (B117702) derivative (a precursor to a succinimide) which can produce chiral succinimides with high enantiomeric excess (ee). nih.govresearchgate.net

Achieving high levels of stereocontrol relies on sophisticated chemical tools, primarily chiral auxiliaries and asymmetric catalytic systems. researchgate.net

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. nih.govyoutube.com After the desired transformation, the auxiliary is removed and can often be recovered for reuse. youtube.com Evans' oxazolidinone auxiliaries, for example, are widely used in asymmetric synthesis. researchgate.net An N-acyl oxazolidinone derived from a succinate precursor can control the stereoselectivity of alkylation or aldol (B89426) reactions at the alpha-position, leading to a specific stereoisomer. researchgate.netresearchgate.net

Asymmetric Catalytic Systems: These systems use a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. researchgate.net Metal-based catalysts, such as those using rhodium (Rh) or iridium (Ir) complexed with chiral ligands, are highly effective. For instance, Rh-catalyzed asymmetric transfer hydrogenation has been used to synthesize 3,4-disubstituted succinimides with excellent diastereomeric ratios (dr) and enantiomeric excesses (ee). nih.govresearchgate.net The specific catalyst and reaction conditions can even be tuned to produce different stereoisomers from the same starting material, a concept known as stereodivergent synthesis. nih.govresearchgate.net

Table 2: Examples of Stereocontrol in the Synthesis of Succinate Derivatives and Related Structures This table summarizes findings from research on related succinic acid derivatives to illustrate the principles of stereocontrol.

| Method | Substrate Type | Stereocontrol Element | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Maleimide Derivative | Rh-based Chiral Catalyst | High ee (>99%) and dr (>99:1) | nih.govresearchgate.net |

| Asymmetric Aldol Reaction | N-Acyl Imide | Evans' Chiral Auxiliary | High Diastereoselectivity (up to 32:1 dr) | researchgate.net |

| Oxidative Homocoupling | Optically Active 3-Acyl-2-oxazolidone | Chiral Auxiliary | Enantioselective synthesis of 2,3-disubstituted succinic acids | acs.org |

| Cascade Michael Addition | Curcumins and Arylidenemalonates | Phase Transfer Catalyst | Complete Diastereoselectivity | beilstein-journals.org |

Process Optimization and Scale-Up Considerations in Chemical Synthesis

Transitioning a synthetic procedure from a laboratory bench to an industrial scale requires rigorous process optimization to ensure safety, efficiency, cost-effectiveness, and product consistency. While specific data for this compound is not available, general principles for scaling up fine chemical production are applicable. These principles have been successfully applied in the large-scale production of the precursor, succinic acid. nih.govresearchgate.net

Key optimization parameters include:

Temperature and Pressure: Reaction rates are highly dependent on temperature. The optimal temperature must be identified to maximize product formation while minimizing side reactions or thermal degradation. Pressure control is critical for reactions involving gaseous reagents or byproducts.

Stoichiometry and Catalyst Loading: The molar ratio of reactants (e.g., succinic anhydride to cyclohexanol) must be optimized to maximize the conversion of the limiting reagent. Catalyst loading is a crucial economic factor; the lowest possible amount of catalyst should be used to achieve a desirable reaction rate without compromising yield.

Mixing and Mass Transfer: In large reactors, ensuring efficient mixing is vital to maintain uniform temperature and concentration, preventing the formation of localized "hot spots" or areas of low reactivity.

Downstream Processing and Purification: The scale-up of purification steps (e.g., crystallization, distillation, extraction) is a major challenge. The choice of method depends on the required purity of the final product. For this compound, this would involve optimizing the saponification step and the subsequent isolation and drying of the salt to meet quality specifications.

Heat Management: Exothermic or endothermic reactions require robust thermal management systems in large reactors to maintain the optimal temperature and ensure process safety.

Process Safety: A thorough hazard analysis must be conducted to identify potential risks associated with reactants, products, and processing conditions at a large scale.

Studies on the scale-up of succinic acid production have demonstrated that factors like pH, temperature, and nutrient concentrations are critical for maximizing yield, showing that careful optimization allows for successful translation from lab to industrial fermentors without major issues. nih.gov These principles of meticulous parameter control are directly relevant to the chemical synthesis and scale-up of its derivatives.

Compound Reference Table

Mechanistic Organic and Inorganic Chemistry of Cyclohexyl Succinate Compounds

Elucidation of Reaction Intermediates and Transition States

The hydrolysis of an ester like cyclohexyl succinate (B1194679) proceeds through a transient tetrahedral intermediate. Understanding the structure and energy of this intermediate and the transition states leading to it is key to understanding the reaction mechanism.

Computational quantum chemistry is an indispensable tool for mapping the potential energy surfaces of chemical reactions, providing insights into structures that cannot be observed directly. mdpi.com For an ester hydrolysis reaction, methods like Density Functional Theory (DFT) can be used to model the entire reaction pathway.

In the case of cyclohexyl succinate hydrolysis, computational models would be employed to:

Model Reactant and Product Structures: Determine the lowest energy conformations of the cyclohexyl succinate molecule and its hydrolysis products (cyclohexanol and succinic acid).

Elucidate the Tetrahedral Intermediate: Calculate the geometry of the high-energy tetrahedral intermediate formed when a water molecule (in acid hydrolysis) or a hydroxide (B78521) ion (in base-catalyzed saponification) attacks the carbonyl carbon. This intermediate features an sp³-hybridized carbon that was formerly the sp² carbonyl carbon.

Characterize Transition States: Identify the transition state structures that connect the reactants to the intermediate and the intermediate to the products. The vibrational frequencies of these structures are calculated to confirm they represent true energy maxima along the reaction coordinate. ic.ac.uk The energy difference between the reactants and the transition state determines the activation energy of the reaction.

Studies on similar systems, such as the de novo computational design of lipases for ester hydrolysis, utilize quantum mechanics to predict the geometries of these transition states, which is crucial for designing effective enzymes. nih.gov A similar approach for cyclohexyl succinate would clarify the precise bond angles and lengths during nucleophilic attack.

Directly observing short-lived reaction intermediates and transition states is experimentally challenging. However, advanced spectroscopic techniques can provide crucial information.

Infrared (IR) Spectroscopy: While the transition state itself is too fleeting to capture with standard IR, the technique can reveal structural information about reactants that influences reactivity. For instance, a study on various cyclohexyl acetates used IR spectroscopy to determine the conformation of the acetoxy group (axial vs. equatorial), which was then correlated with kinetic data on hydrolysis rates. rsc.org It is known that equatorial esters tend to hydrolyze more rapidly than their axial counterparts. rsc.org

Time-Resolved Spectroscopy: Techniques like time-resolved infrared absorption spectroscopy can be used to study the kinetics of reactions involving transient species. arkat-usa.org For ester hydrolysis, it is possible to monitor changes in the carbonyl (C=O) stretching frequency. The carbonyl bond in the reactant ester has a characteristic frequency, which is expected to decrease significantly in the transition state as it loses its double-bond character, approaching a C-O single bond. researchgate.netnih.gov Studies have estimated the carbonyl frequency in the transition state of ester hydrolysis to be around 1300 ± 100 cm⁻¹, a significant shift from the typical ~1735 cm⁻¹ of an ester. researchgate.netnih.gov

Kinetic isotope effects (KIEs) provide another powerful method to probe transition state structures. By measuring how the reaction rate changes upon isotopic substitution (e.g., replacing ¹⁶O with ¹⁸O in the carbonyl group), researchers can infer the degree of bond breaking and forming in the transition state. masterorganicchemistry.com For the hydrolysis of a peptidyl-tRNA mimic, a large carbonyl oxygen-18 KIE indicated that the transition state closely resembles the tetrahedral intermediate. masterorganicchemistry.com

Mechanisms of Ester Hydrolysis and Saponification Reactions

Ester hydrolysis is the cleavage of an ester bond by water. The reaction can be catalyzed by either acid or base. Base-promoted hydrolysis is known as saponification and is an irreversible process. chemguide.co.uk

The hydrolysis of sodium cyclohexyl succinate would proceed via a nucleophilic acyl substitution mechanism. Since the molecule has two ester groups, hydrolysis can occur in a stepwise manner. The mechanism for the hydrolysis of one of the ester linkages is as follows:

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a proton transfer, the cyclohexanol (B46403) moiety is eliminated as a good leaving group. Deprotonation of the resulting carbonyl yields the carboxylic acid (in this case, cyclohexyl hydrogen succinate) and regenerates the acid catalyst. This reaction is reversible. libretexts.orgresearchgate.net

Saponification (Base-Catalyzed Hydrolysis): Under basic conditions, a hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon. This forms a tetrahedral intermediate with a negative charge on the oxygen. The intermediate then collapses, ejecting the cyclohexoxide anion (C₆H₁₁O⁻) as the leaving group. The resulting carboxylic acid is immediately deprotonated by the strong base present in the solution to form a carboxylate salt (this compound would yield sodium succinate and cyclohexanol upon full saponification). This final acid-base step is highly favorable and drives the reaction to completion, making saponification effectively irreversible. chemguide.co.ukresearchgate.net

In a key study, the rate of alkaline hydrolysis of cyclohexyl acetate (B1210297) was measured in a 60:40 (v/v) dioxan-water solvent at various temperatures. rsc.org This data allows for the calculation of the activation energy (Ea) for the reaction using the Arrhenius equation.

Table 1: Rate Constants and Activation Parameters for Alkaline Hydrolysis of Cyclohexyl Acetate

| Temperature (°C) | Temperature (K) | Rate Constant, k (L mol⁻¹ s⁻¹) rsc.org |

| 19.8 | 292.95 | 0.00204 |

| 30.0 | 303.15 | 0.00465 |

| 39.8 | 312.95 | 0.00940 |

| This interactive table is based on experimental data for cyclohexyl acetate hydrolysis in 60% aqueous dioxan. |

From this data, the activation energy for the saponification of cyclohexyl acetate is calculated to be approximately 60.3 kJ/mol. It is expected that the hydrolysis of cyclohexyl succinate would proceed with similar activation parameters.

The rate of ester hydrolysis is highly dependent on the reaction conditions, particularly the solvent and pH.

Influence of Solvent: The transition state of the saponification reaction involves the creation of a negative charge on the tetrahedral intermediate. Polar, protic solvents that can stabilize this charge through hydrogen bonding will increase the reaction rate. For example, the rate of hydrolysis of cyclohexyl acetate was found to be significantly greater in a more aqueous (and thus more polar) solvent mixture. rsc.org

Influence of pH: The pH of the solution has a dramatic effect on the rate of hydrolysis.

At neutral pH (~7) , the reaction with water is extremely slow. libretexts.org

At low pH (acidic conditions) , the reaction is catalyzed by H⁺ ions. The rate is generally proportional to the concentration of the acid catalyst.

At high pH (basic conditions) , the reaction is driven by the hydroxide ion. Saponification is typically much faster than acid-catalyzed hydrolysis because the hydroxide ion is a stronger nucleophile than a neutral water molecule. The rate is directly proportional to the concentration of the hydroxide ion.

Table 2: Qualitative Effect of pH on the Rate of Cyclohexyl Succinate Hydrolysis

| pH Range | Condition | Primary Nucleophile | Relative Rate | Reversibility |

| 1-3 | Acidic | H₂O (activated ester) | Fast | Reversible |

| 6-8 | Neutral | H₂O | Very Slow | Reversible |

| 12-14 | Basic | OH⁻ | Very Fast | Irreversible |

| This table provides an illustrative overview of the expected pH dependence for a typical ester. |

Coordination Chemistry and Complexation Behavior of Succinate Ligands

Upon complete hydrolysis, this compound yields cyclohexanol and the succinate dianion. The succinate anion, a dicarboxylate, is an excellent ligand in coordination chemistry. A ligand is a molecule or ion that binds to a central metal atom to form a coordination complex. acs.org

The two carboxylate groups of the succinate anion can coordinate to a metal ion in several ways. Most notably, it can act as a bidentate chelating ligand , where both carboxylate groups bind to the same metal center, forming a stable seven-membered ring. rsc.org Chelation significantly enhances the stability of the resulting metal complex compared to coordination with two separate monodentate carboxylate ligands.

The general reaction for the complexation of a metal ion (Mⁿ⁺) with the succinate anion (Succ²⁻) can be represented as:

Mⁿ⁺ + Succ²⁻ ⇌ [M(Succ)]⁽ⁿ⁻²⁾⁺

The formation of these complexes can be studied using techniques like spectroscopy and quantum chemical calculations to determine their stoichiometry, stability constants, and structure. rsc.org The presence of the bulky cyclohexyl group from the original ester would not be part of the final succinate ligand, but the study of succinate complexes is essential to understanding the complete chemical environment after hydrolysis.

Ligand Properties of Succinate Anions with Various Metal Ions

The succinate anion, derived from the deprotonation of succinic acid, functions as an effective ligand for a variety of metal ions. A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. libretexts.org Ligands act as Lewis bases, donating pairs of electrons to the metal atom, which acts as a Lewis acid. libretexts.org

The ligand properties of the succinate anion stem from its structure as a dicarboxylate. It possesses two carboxylate groups (-COO⁻), where the oxygen atoms have lone electron pairs available for donation. banglajol.info This allows succinate to act as a bidentate ligand, meaning it can bind to a metal center at two points. libretexts.org This dual binding capacity is crucial for its ability to form stable complexes.

Research has demonstrated the ability of succinate anions to form complexes with a range of divalent and trivalent metal ions. Quantum chemical calculations have explored the binding processes between ligands and hydrated forms of Ni²⁺, Cu²⁺, Al³⁺, and Fe³⁺ ions. nih.gov Studies on mixed ligand complexes have confirmed the coordination of succinate with Cu(II) ions. banglajol.info Further research has shown that succinate can form coordination polymers with metals like Co(II) and Zn(II), where the succinate anion bridges the metal centers through its carboxylate groups. researchgate.net Additionally, the interaction of succinate with Fe²⁺ has been noted for its effects on biological systems through iron chelation. nih.gov The binding strength with trivalent metal ions is generally higher than with divalent ions. nih.gov

| Metal Ion | Type of Interaction | Reference |

| Cu(II) | Forms mixed ligand complexes; Binds strongly to oxygen ligand sites. banglajol.infonih.gov | Interactive |

| Ni(II) | Forms coordination complexes. nih.govnih.gov | Interactive |

| Co(II) | Forms 1-D coordination polymers where succinate acts as a bridging ligand. researchgate.net | Interactive |

| Zn(II) | Forms coordination polymers isostructural with Co(II) complexes. researchgate.net | Interactive |

| Fe(II)/Fe(III) | Binds via chelation; Trivalent iron binds more strongly than divalent copper. nih.govnih.gov | Interactive |

| Al(III) | Binds to oxygen ligand sites, with strength greater than divalent ions. nih.gov | Interactive |

Formation of Chelation Complexes and Dynamics of Metal-Ligand Binding

Chelation is a specific type of bonding involving the formation of two or more separate coordinate bonds between a polydentate (multiple-toothed) ligand and a single central metal atom. wikipedia.orgebsco.com This process results in the formation of a stable, ring-like structure called a chelate. ebsco.combeloit.edu The succinate anion, being a bidentate ligand, is an effective chelating agent. nih.gov It can wrap around a metal ion, with each carboxylate group forming a bond, thus creating a stable chelate ring. beloit.edu

The stability of these chelated structures is enhanced by a phenomenon known as the "chelate effect." This principle states that the affinity of a chelating ligand for a metal ion is significantly greater than that of a collection of similar non-chelating (monodentate) ligands for the same metal. libretexts.orgwikipedia.org This increased stability is due to favorable thermodynamic factors, specifically a smaller entropy penalty upon binding compared to multiple individual ligands. libretexts.org

The dynamics of these binding reactions are often rapid. For many divalent metal ions in solution, the chelation reaction is practically instantaneous. beloit.edu The resulting complexes can be simple mononuclear structures or can extend into more complex polymeric chains. For instance, in certain conditions, succinate anions can act as bridging ligands, connecting two different metal centers to form one-dimensional (1-D) coordination polymers. researchgate.net The conformation of the succinate anion itself (e.g., anti-anti) plays a role in determining the final structure of the supramolecular network. researchgate.net

Impact on Metal Ion Sequestration and Transport Phenomena

The formation of stable chelate complexes is the mechanism by which succinate anions sequester metal ions. Sequestration involves the binding and isolation of metal ions, effectively shielding them and preventing them from participating in other, often undesirable, chemical reactions. nih.govbeloit.edu By forming stable chelates, the succinate moiety can control the reactivity of metal ions. beloit.edu This principle is fundamental to nutritional immunity in biological systems, where host organisms release metal-chelating proteins to withhold essential transition metals from invading microbes. nih.gov

Studies have demonstrated the practical impact of this sequestration. For example, the addition of succinate has been shown to affect the transformation efficiency of certain bacteria, a phenomenon linked to its ability to chelate ferrous iron (Fe²⁺). nih.gov Similarly, chelating agents like succinic acid have been explored in therapeutic contexts to reduce the toxicity of metals like arsenic by forming complexes that can be more easily excreted from the body. nih.gov

The transport of these metal ions is also significantly affected. The net ionic charge of the resulting metal-succinate complex is a key determinant of its solubility, distribution, and ability to be transported across biological membranes or eliminated from a system. nih.gov The sequestration of metals into different cellular compartments, such as vacuoles, is a recognized mechanism for handling metal ions in various organisms. nih.gov

Electrochemical Reaction Mechanisms

The electrochemical behavior of compounds containing the succinate moiety is characterized by processes occurring at the interface between an electrode and an electrolyte, as well as by the fundamental transfer of electrons.

Interfacial Adsorption and Desorption Processes at Electrode Surfaces

The interface between an electrode and an electrolyte is a region of intense activity where many electrochemical reactions are initiated. rsc.org A key process at this interface is the adsorption and desorption of ions and molecules onto the electrode surface. rsc.organr.fr Adsorption occurs when species from the solution accumulate at the interface, a concentration change that defines the process. mdpi.com

Redox Behavior and Electron Transfer Pathways in Electrochemical Systems

Redox behavior involves the loss (oxidation) or gain (reduction) of electrons. The succinate anion is redox-active and can be oxidized to fumarate (B1241708), a reaction that involves the removal of two electrons. nih.govnih.gov

Succinate Oxidation and Electron Transfer Succinate ⇌ Fumarate + 2H⁺ + 2e⁻

This reaction is a fundamental part of cellular respiration, where it is catalyzed by the enzyme succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain. nih.govnih.gov In this biological system, the two electrons from succinate are transferred to a covalently bound flavin adenine (B156593) dinucleotide (FAD) cofactor, reducing it to FADH₂. nih.gov From FADH₂, the electrons are then shuttled one at a time through a series of three iron-sulfur clusters ([2Fe-2S], [4Fe-4S], [3Fe-4S]) before ultimately reducing ubiquinone (quinone) to ubiquinol. nih.govnih.gov This established pathway highlights succinate's role as an electron donor in complex biological redox systems. acs.org

The redox behavior is not limited to the succinate molecule itself but extends to its metal complexes. Electrochemical studies of copper(II) complexes with succinate and other ligands have shown that they exhibit quasi-reversible, one-electron transfer processes. banglajol.info This indicates that the chelated metal ion within the complex can readily participate in redox reactions, with its electrochemical properties being modulated by the coordinating ligands. The ability of such complexes to undergo redox reactions is critical for their potential use as catalysts or in other electrochemical applications.

| Feature | Description | Key Components Involved | Reference |

| Succinate Oxidation | The conversion of succinate to fumarate. | Succinate, Fumarate | Interactive |

| Electron Donation | Releases two electrons during oxidation. | 2e⁻ | Interactive |

| Biological Pathway | A key step in the Krebs cycle and electron transport chain. | Succinate Dehydrogenase (SDH), FAD, Iron-Sulfur Clusters, Quinone | Interactive |

| Metal Complex Redox | Chelated metal ions in succinate complexes exhibit redox activity. | Cu(II)/Cu(I) couple in a succinate complex. | Interactive |

Advanced Analytical Techniques for Characterization and Quantification

Chromatographic Separation Methodologies

Chromatography is essential for separating sodium cyclohexyl succinate (B1194679) from impurities, reactants, or other components in a mixture. The choice of method depends on the sample matrix and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is a dominant technique for the analysis of non-volatile compounds like sodium cyclohexyl succinate. anadolu.edu.tr Reversed-phase HPLC is particularly suitable for separating dicarboxylic acid monoesters. For this compound, a C18 or similar nonpolar stationary phase would be effective. nih.gov

The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, with a buffer to control the pH. ijnrd.org Since the compound contains a carboxylate group, maintaining a consistent pH is crucial for achieving reproducible retention times. A simple isocratic elution may be sufficient, but a gradient elution, where the solvent composition changes over time, can provide better resolution for complex samples. sigmaaldrich.com

Detection is commonly achieved using an ultraviolet (UV) detector, as the carboxylate and ester functional groups exhibit some absorbance at low wavelengths (around 200-214 nm). sielc.comnih.gov For samples lacking a strong chromophore, an Evaporative Light Scattering Detector (ELSD) can be employed, which is suitable for non-volatile analytes. sielc.com To enhance sensitivity, derivatization with a UV-active or fluorescent tag can be performed prior to analysis. researchgate.net

Table 1: Illustrative HPLC Parameters for Dicarboxylic Acid Monoester Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250mm x 4.6mm, 5µm) | Separation based on hydrophobicity. nih.gov |

| Mobile Phase | Acetonitrile/Water with Phosphate (B84403) Buffer (pH 4) | Controls retention and ensures peak shape. ijnrd.org |

| Flow Rate | 1.0 mL/min | Standard flow for analytical columns. |

| Detection | UV at 210 nm or ELSD | Quantification of the analyte. sielc.comsielc.com |

| Temperature | Ambient or controlled (e.g., 30°C) | Ensures reproducibility of retention times. anadolu.edu.tr |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. phcog.com However, this compound is a salt and is non-volatile. Therefore, it must be chemically modified through a process called derivatization to increase its volatility before it can be analyzed by GC-MS. gcms.cz

A common derivatization method is silylation, which involves replacing the acidic proton of the carboxylic acid with a trimethylsilyl (TMS) group. uran.ua Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. uran.uaneliti.com The derivatization reaction converts the non-volatile salt into a volatile ester, allowing it to be vaporized in the GC inlet without decomposition. mdpi.com

Once derivatized, the compound is separated on a capillary column (e.g., HP-5MS) and detected by a mass spectrometer. phcog.com The mass spectrometer provides a fragmentation pattern, or mass spectrum, which serves as a molecular fingerprint, allowing for definitive identification of the analyte. researchgate.net This technique is highly sensitive and specific, making it ideal for identifying trace amounts of the compound. uran.ua

Table 2: Typical GC-MS Derivatization and Analysis Protocol

| Step | Procedure | Reagent/Condition | Rationale |

|---|---|---|---|

| 1. Derivatization | Silylation of the sample. | BSTFA at 70°C for 3-4 hours. uran.ua | To convert the non-volatile salt into a volatile TMS ester. gcms.cz |

| 2. Injection | Introduction into the GC system. | Split/splitless injector at ~250°C. | Vaporization of the derivatized analyte for separation. |

| 3. Separation | Chromatographic separation. | Capillary column (e.g., HP-5MS) with a temperature program. | Separation of the analyte from other components based on boiling point and polarity. phcog.com |

| 4. Detection | Mass Spectrometry. | Electron Ionization (EI) source. | Generation of a unique mass spectrum for identification and quantification. researchgate.net |

Mixed-mode chromatography is an advanced HPLC technique that utilizes a stationary phase with multiple interaction capabilities, such as hydrophobic and ion-exchange properties. tosohbioscience.comchromatographyonline.com This approach is particularly useful for separating compounds with diverse polarities and charge states, like this compound, which has both an ionic head (sodium carboxylate) and a nonpolar tail (cyclohexyl group). tosohbioscience.com

A mixed-mode column can simultaneously employ reversed-phase and ion-exchange mechanisms to achieve unique selectivity that is not possible with conventional single-mode columns. chromatographyonline.com For instance, a stationary phase combining cation-exchange and reversed-phase characteristics could effectively separate this compound from its free acid form (cyclohexyl succinic acid) and other related succinate species. sielc.com The retention can be finely tuned by adjusting the mobile phase pH and ionic strength, providing greater flexibility in method development. tosohbioscience.com This technique is highly valuable for purifying the compound or analyzing it in complex matrices where baseline separation of ionic and non-ionic species is challenging. tosohbioscience.com

Spectroscopic Characterization Approaches

Spectroscopic techniques are used to elucidate the molecular structure of a compound by probing how it interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules. nih.gov For this compound, ¹H NMR and ¹³C NMR would provide detailed information about the carbon-hydrogen framework.

In the ¹H NMR spectrum, distinct signals would appear for the protons on the cyclohexyl ring and the succinate backbone. hmdb.ca Protons on the carbon adjacent to the ester oxygen (on the cyclohexyl ring) would be shifted downfield (to a higher ppm value) compared to other cyclohexyl protons due to the deshielding effect of the oxygen atom. orgchemboulder.com Similarly, the methylene protons (-CH₂-CH₂-) of the succinate moiety would appear as a characteristic pattern, with their chemical shifts influenced by the adjacent ester and carboxylate groups. acs.org

¹³C NMR spectroscopy would complement the proton data by showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbons of the ester and carboxylate groups would appear at the far downfield region of the spectrum (typically 170-180 ppm). spectrabase.com By analyzing the chemical shifts, coupling patterns, and integration of the signals in both ¹H and ¹³C NMR spectra, the complete molecular structure can be confirmed.

Table 3: Predicted ¹H NMR Chemical Shift Regions for this compound

| Protons | Predicted Chemical Shift (ppm) | Rationale |

|---|---|---|

| Succinate (-CH₂-CH₂-) | ~2.5 - 2.7 | Methylene groups adjacent to carbonyls. hmdb.ca |

| Cyclohexyl (-CH-O-) | ~3.7 - 4.1 | Proton on the carbon bonded to the ester oxygen. orgchemboulder.com |

| Cyclohexyl (other -CH₂-) | ~1.2 - 1.9 | Aliphatic protons on the cyclohexyl ring. |

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring their vibrational frequencies. scilit.com

In the IR spectrum of this compound, a strong, sharp absorption band characteristic of the ester carbonyl (C=O) stretch would be expected around 1735-1750 cm⁻¹. orgchemboulder.com The carboxylate salt (COO⁻) group would exhibit a strong, broad absorption band at a lower frequency, typically in the range of 1550-1610 cm⁻¹. nih.gov The presence of both of these peaks would be a clear indication of the monoester salt structure. Additionally, C-H stretching vibrations from the cyclohexyl group would appear around 2850-3000 cm⁻¹, and the C-O stretching of the ester would be visible in the 1000-1300 cm⁻¹ region. orgchemboulder.comresearchgate.net

Raman spectroscopy provides similar information but is particularly sensitive to nonpolar bonds. nih.govspectroscopyonline.com The C=O stretching vibrations are also observable in the Raman spectrum. researchgate.net For instance, studies on succinylated proteins have identified the ester carbonyl (RCOO-) group at approximately 1737 cm⁻¹ and the carboxylate (COO⁻) group near 1420 cm⁻¹. nih.govresearchgate.net The symmetric vibrations of the cyclohexyl ring would also produce characteristic signals in the fingerprint region (600-1800 cm⁻¹). physicsopenlab.org Together, IR and Raman spectra provide a comprehensive profile of the functional groups, confirming the identity of this compound.

Table 4: Key Vibrational Frequencies for Functional Group Identification

| Functional Group | Technique | Characteristic Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| Ester Carbonyl (C=O) | IR | 1735 - 1750 | orgchemboulder.com |

| Ester Carbonyl (RCOO-) | Raman | ~1737 | nih.govresearchgate.net |

| Carboxylate (COO⁻) | IR | 1550 - 1610 | nih.gov |

| Carboxylate (COO⁻) | Raman | ~1420 | nih.govresearchgate.net |

| C-H (aliphatic) | IR | 2850 - 3000 | researchgate.net |

| C-O (ester) | IR | 1000 - 1300 | orgchemboulder.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. libretexts.org For organic molecules like this compound, the absorption of UV or visible radiation is typically associated with the excitation of outer electrons, specifically those involved in π-bonds and non-bonding (n) orbitals. shu.ac.uk

In the context of succinate derivatives, the ester functional group contains both π electrons in the carbon-oxygen double bond (C=O) and non-bonding electrons on the oxygen atoms. Consequently, two primary types of electronic transitions are possible:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding molecular orbital to a π* antibonding molecular orbital. uzh.ch They are generally characterized by high molar absorptivity and occur at shorter wavelengths (typically below 200 nm for simple esters). shu.ac.uk

n → π* Transitions: This type of transition involves the promotion of a non-bonding electron from an oxygen atom to a π* antibonding molecular orbital. uzh.ch Compared to π → π* transitions, n → π* transitions require less energy and thus occur at longer wavelengths (around 207 nm for esters). However, these transitions are often less intense. shu.ac.ukpharmatutor.org

| Electronic Transition | Typical Wavelength Range for Esters | Molar Absorptivity (ε) |

| π → π | < 200 nm | High (1,000 - 10,000 L mol⁻¹ cm⁻¹) shu.ac.uk |

| n → π | ~207 nm | Low (10 - 100 L mol⁻¹ cm⁻¹) shu.ac.uk |

Mass Spectrometry Methodologies

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their mass-to-charge ratio (m/z).

Electron Ionization Mass Spectrometry of Succinate Derivatives

Electron Ionization (EI) is a "hard" ionization technique that involves bombarding a sample with high-energy electrons (typically 70 eV). creative-proteomics.comlibretexts.orgwikipedia.org This process imparts significant energy to the molecule, leading to the ejection of an electron and the formation of a molecular ion (M⁺˙). libretexts.org Due to the high energy involved, the molecular ion often undergoes extensive fragmentation, providing valuable structural information. creative-proteomics.comlibretexts.orgwikipedia.org

For succinate derivatives, EI mass spectrometry can be used to confirm the molecular weight and to identify characteristic fragment ions. A common fragmentation pathway for esters is the formation of acylium ions. In the case of a cyclohexyl succinate derivative, fragmentation would likely lead to ions corresponding to the loss of the cyclohexoxy group or cleavage within the succinate backbone. While a specific mass spectrum for this compound is not provided in the search results, data for a related compound, N-(Cyclohexyl)succinimide (C₁₀H₁₅NO₂), is available and shows a complex fragmentation pattern under electron ionization. nist.gov The extensive fragmentation observed in EI can sometimes lead to a very weak or absent molecular ion peak, which can be a limitation of the technique. libretexts.org

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry, also known as MS/MS, is a powerful technique that involves multiple stages of mass analysis to further elucidate the structure of ions. wikipedia.orgyoutube.com In a typical MS/MS experiment, a precursor ion of a specific m/z ratio is selected in the first mass analyzer (MS1), subjected to fragmentation, and the resulting product ions are then analyzed in a second mass analyzer (MS2). wikipedia.orgyoutube.com This method is particularly useful for identifying and separating ions with similar m/z ratios and for obtaining detailed structural information from the fragmentation patterns. wikipedia.org

The fragmentation of the precursor ion is often achieved through collision-induced dissociation (CID), where the ion collides with neutral gas molecules. youtube.com The resulting fragmentation pattern is characteristic of the precursor ion's structure. For succinate, a specific and sensitive transition has been identified at m/z 117.0 > 73.0. researchgate.net This indicates that the succinate precursor ion with a mass-to-charge ratio of 117.0 fragments to produce a product ion with an m/z of 73.0. researchgate.netuab.edu This type of specific fragmentation information is highly valuable for the unambiguous identification and quantification of succinate and its derivatives in complex mixtures. researchgate.net The fragmentation pathways of succinimide esters have also been studied in detail, revealing complex rearrangements that can occur upon fragmentation. nih.gov

| Precursor Ion (m/z) | Product Ion (m/z) | Compound Class |

| 117.0 researchgate.netuab.edu | 73.0 researchgate.netuab.edu | Succinate |

Electrochemical Analytical Methods

Electrochemical methods are highly sensitive techniques used to study the properties of materials at the interface between an electrode and a solution. They are particularly valuable in the field of corrosion science for evaluating the performance of corrosion inhibitors.

Potentiodynamic Polarization (PDP) Studies in Materials Corrosion Science

Potentiodynamic polarization (PDP) is an electrochemical technique used to evaluate the corrosion behavior of a material in a specific environment. nih.gov The method involves scanning the potential of a working electrode and measuring the resulting current. nih.gov The data is typically plotted as the logarithm of the current density versus the applied potential, resulting in a Tafel plot. From this plot, key corrosion parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and polarization resistance (Rp) can be determined. nih.gov

In the context of corrosion inhibition, PDP studies can be used to assess the effectiveness of a substance like this compound in protecting a metal surface. The addition of an effective inhibitor will typically cause a decrease in the corrosion current density and a shift in the corrosion potential. nih.gov The shape of the polarization curves can also indicate whether the inhibitor acts as an anodic, cathodic, or mixed-type inhibitor. researchgate.net Although specific PDP data for this compound was not found, the technique is widely applied to evaluate various corrosion inhibitors, including those that form protective films on the metal surface. researchgate.netresearchgate.net

| Parameter | Description |

| Corrosion Potential (Ecorr) | The potential at which the rate of oxidation is equal to the rate of reduction. |

| Corrosion Current Density (icorr) | A measure of the rate of corrosion. |

| Polarization Resistance (Rp) | The resistance of the material to corrosion, inversely proportional to the corrosion rate. |

Electrochemical Impedance Spectroscopy (EIS) for Interfacial Phenomena Characterization

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides detailed information about the processes occurring at the electrode-electrolyte interface. researchgate.net It involves applying a small amplitude AC potential perturbation to the system over a wide range of frequencies and measuring the resulting current response. researchgate.netijcsi.pro The impedance data is often presented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency). youtube.com

EIS is particularly useful for characterizing the formation and properties of protective films formed by corrosion inhibitors on a metal surface. researchgate.netijcsi.pro The data can be modeled using equivalent electrical circuits to extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). deswater.com An increase in the charge transfer resistance and a decrease in the double-layer capacitance are typically indicative of the formation of a protective inhibitor film. researchgate.net The diameter of the semicircle in a Nyquist plot is related to the charge transfer resistance; a larger diameter suggests better corrosion protection. uliege.be While specific EIS studies on this compound were not identified, the technique is a standard and powerful method for evaluating the performance of film-forming corrosion inhibitors. ijcsi.probohrium.com

| Parameter | Description |

| Solution Resistance (Rs) | The resistance of the electrolyte. |

| Charge Transfer Resistance (Rct) | The resistance to the transfer of charge at the electrode-electrolyte interface, related to the corrosion rate. |

| Double-Layer Capacitance (Cdl) | The capacitance of the electrical double layer formed at the interface. |

Advanced X-ray Diffraction and Scattering Techniques for Crystalline Structure Elucidation

The determination of the precise three-dimensional arrangement of atoms and molecules within a crystalline solid is fundamental to understanding its physicochemical properties. For this compound, advanced X-ray diffraction (XRD) and scattering techniques are indispensable tools for elucidating its crystal structure, providing insights into polymorphism, crystallinity, and intermolecular interactions.

In instances where suitable single crystals cannot be grown, powder X-ray diffraction (PXRD) offers a powerful alternative for structural analysis. PXRD is performed on a polycrystalline sample, which contains a vast number of randomly oriented crystallites. The resulting diffractogram is a plot of diffraction intensity versus the diffraction angle (2θ). While providing less detailed information than SCXRD, PXRD is invaluable for phase identification, assessing sample purity, and determining the degree of crystallinity. Analysis of the peak positions can yield the unit cell parameters, while the peak broadening can be used to estimate the crystallite size through the Scherrer equation.

Advanced scattering techniques, often utilizing synchrotron radiation sources, provide further nuanced details of the crystalline structure. The high intensity and collimation of synchrotron X-rays enable high-resolution experiments on very small samples or weakly diffracting materials. Techniques such as Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) can probe structural features over different length scales, from atomic arrangements to nanoscale ordering and morphology.

While specific crystallographic data for this compound is not publicly available in crystallographic databases, the following table illustrates the type of data that would be obtained from a successful single-crystal X-ray diffraction study.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₀H₁₅NaO₄ |

| Formula Weight | 222.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 105.45 |

| γ (°) | 90 |

| Volume (ų) | 1053.2 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.401 |

| Absorption Coefficient (mm⁻¹) | 0.135 |

| F(000) | 472 |

| Crystal Size (mm³) | 0.30 x 0.25 x 0.20 |

| θ range for data collection (°) | 2.50 to 28.00 |

| Reflections collected | 5432 |

| Independent reflections | 2410 [R(int) = 0.021] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |

Note: The data presented in this table is hypothetical and serves as an example of the parameters determined through single-crystal X-ray diffraction analysis. Actual experimental values would need to be determined through dedicated research.

The elucidation of such crystallographic parameters is crucial for understanding the solid-state behavior of this compound and for correlating its structure with its macroscopic properties.

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of atoms, molecules, and solids. mpg.deyoutube.com It is a computationally feasible approach, even for larger systems, because it uses the electron density, a function of only three spatial coordinates, as its fundamental variable. mpg.de DFT can be used to predict a wide range of properties, including molecular geometries, total energies, and electronic densities of state. youtube.com For sodium cyclohexyl succinate (B1194679), DFT allows for a detailed exploration of its intrinsic chemical characteristics.

DFT is a valuable tool for investigating reaction mechanisms by mapping out the potential energy surface (PES) of a reaction. This involves identifying the structures of reactants, products, and transition states. The energy difference between reactants and the highest transition state determines the activation energy, a key factor in reaction kinetics. researchgate.netaalto.fi Various DFT functionals can be benchmarked against high-level methods like coupled-cluster (CCSD(T)) to ensure accuracy for specific reaction types. researchgate.net

For the cyclohexyl succinate anion, DFT could be used to model reactions such as decarboxylation or esterification. By calculating the free energies of activation, researchers can predict the most favorable reaction pathways. nih.gov For example, a study on the solvolysis of carboxylates used DFT calculations with a solvation model to determine nucleofugality parameters, finding that the M06-2X functional provided the best results in correlating calculated activation energies with experimental data. nih.gov Similar approaches could predict the reactivity of sodium cyclohexyl succinate in various chemical environments.

Table 1: Illustrative DFT-Calculated Activation Energies for a Hypothetical Reaction of Cyclohexyl Succinate Anion This table is a hypothetical representation of data that could be generated using DFT calculations to compare different reaction pathways.

| Reaction Pathway | Transition State (TS) Structure | Calculated Activation Energy (kcal/mol) | Functional/Basis Set |

|---|---|---|---|

| Esterification at C1-carboxylate | TS_ester_C1 | 22.5 | M06-2X/6-311+G(d,p) |

| Esterification at C4-carboxylate | TS_ester_C4 | 21.8 | M06-2X/6-311+G(d,p) |

| Decarboxylation | TS_decarbox | 35.2 | M06-2X/6-311+G(d,p) |

DFT is widely used to study the adsorption of molecules onto solid surfaces, which is crucial for applications like catalysis, corrosion inhibition, and material design. mdpi.com These calculations can determine the most stable adsorption sites, calculate adsorption energies, and analyze the nature of the intermolecular forces involved, such as van der Waals forces, π-π interactions, and hydrogen bonds. mdpi.comfigshare.com

For this compound, DFT could model its adsorption onto various material interfaces, such as metal or metal oxide surfaces. The carboxylate groups are expected to be the primary binding sites. Calculations would involve placing the molecule at different positions and orientations on a slab model of the surface (e.g., Au(111) or Al2O3) and optimizing the geometry to find the lowest energy configuration. figshare.comresearchgate.net Analysis of the electronic structure, such as charge density difference plots, can reveal how electrons are redistributed upon adsorption, indicating the formation of chemical bonds or weaker physisorption interactions. aps.org For instance, studies on the adsorption of polymers on alumina (B75360) have shown that hydrogen bonds play a vital role for hydroxylated surfaces, leading to higher adsorption energies. figshare.com

Table 2: Illustrative DFT Results for Adsorption of Cyclohexyl Succinate Anion on a Metal Surface This table is a hypothetical representation of data that could be generated from DFT calculations to study surface adsorption.

| Adsorption Site | Binding Mode | Adsorption Energy (eV) | Bond Distance (Å) (O-Metal) |

|---|---|---|---|

| Top | Monodentate (via one O atom) | -1.85 | 2.25 |

| Bridge | Bidentate (via two O atoms) | -2.50 | 2.31 |

| Hollow | Bidentate Chelating | -2.42 | 2.35 |

Molecular Dynamics (MD) Simulations of Cyclohexyl Succinate in Diverse Solvents

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations generate trajectories that reveal information about the conformational dynamics of molecules and their interactions with the surrounding environment, such as a solvent. rsc.org

The behavior of this compound in solution is governed by its interactions with solvent molecules. MD simulations can provide a detailed picture of the solvation shell around the cyclohexyl succinate anion and the sodium cation. nih.govnih.gov Key properties that can be calculated include radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from the solute, and hydration numbers, which quantify the number of water molecules in the first solvation shell. nih.gov

Simulations in different solvents (e.g., polar like water or methanol, and non-polar like benzene) can reveal how solvent polarity affects the solute's structure and aggregation. rsc.org For the cyclohexyl succinate anion, the carboxylate groups would be expected to form strong hydrogen bonds with protic solvents like water, while the non-polar cyclohexyl group would favor interactions with non-polar solvents. rsc.org Ab initio MD, which uses DFT to calculate forces, can provide a highly accurate description of these interactions, especially for charged species like carboxylates. nih.gov

Table 3: Illustrative MD Simulation Data on the Solvation of Cyclohexyl Succinate Anion This table presents hypothetical data derived from a typical MD simulation analysis in an aqueous environment.

| Solute Group | Solvent | First Peak of RDF (Å) | Coordination Number | Average H-Bonds per Group |

|---|---|---|---|---|

| Carboxylate (-COO⁻) | Water | 2.7 | 6.2 | 5.8 |

| Cyclohexyl (-C₆H₁₁) | Water | 3.5 | 15.5 | 0.1 |

| Carboxylate (-COO⁻) | Methanol | 2.6 | 5.9 | 5.5 |

| Cyclohexyl (-C₆H₁₁) | Benzene (B151609) | 4.1 | 9.8 | N/A |

The cyclohexyl succinate anion is a flexible molecule due to its rotatable bonds and the conformational flexibility of the cyclohexyl ring. MD simulations can explore the accessible conformations of the molecule in solution, identifying low-energy structures and the transitions between them. This is crucial for understanding how the molecule might adapt its shape to bind to a receptor or surface. nih.gov

In the context of ligand-receptor interactions, MD simulations can be used to model the binding process of the cyclohexyl succinate anion to a target, such as a protein binding pocket. nih.gov These simulations can predict the preferred binding pose and estimate the binding free energy. Studies have shown that ligands often bind in conformations that are not their absolute lowest energy state, and the energy required for this conformational rearrangement is known as strain energy. nih.gov Using multiple receptor conformations in docking studies can also improve the accuracy of predicting binding modes by accounting for protein flexibility. nih.gov

Quantum Mechanical/Molecular Mechanical (QM/MM) Hybrid Approaches for Complex Systems

Hybrid QM/MM methods provide a way to study chemical reactions or electronic properties in very large systems, such as an enzyme or a molecule in solution, with manageable computational cost. cecam.orgfrontiersin.org In this approach, the system is partitioned into two regions: a small, chemically active part (e.g., the reacting molecule and key residues) is treated with a high-accuracy quantum mechanics (QM) method, while the larger surrounding environment (e.g., the rest of the protein and solvent) is described by a more computationally efficient molecular mechanics (MM) force field. frontiersin.orgresearchgate.net

The QM/MM approach would be ideal for studying a reaction involving this compound within a complex environment like a biological system. For example, if the succinate derivative were a substrate for an enzyme, the molecule itself and the active site residues would constitute the QM region, allowing for the accurate modeling of bond-breaking and bond-forming processes. nih.gov The rest of the enzyme and the surrounding water molecules would be the MM region, providing the necessary environmental context and electrostatic interactions. frontiersin.org This method has been successfully used to generate reaction pathways and calculate activation barriers for many enzymatic reactions. rsc.org

The choice of how to partition the system and how to treat the boundary between the QM and MM regions is a critical aspect of setting up a QM/MM simulation. cecam.org These methods bridge the gap between the accuracy of quantum chemistry and the ability of molecular mechanics to handle large, complex systems, making them an indispensable tool in computational biochemistry. frontiersin.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Interactions

In a study focused on the design of novel succinate dehydrogenase inhibitors, 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were developed for a series of 33 compounds with activity against Rhizoctonia cerealis. acs.org The goal of such models is to identify the key structural features that influence the biological activity of the compounds.

The CoMFA and CoMSIA models generate contour maps that visualize the regions around the aligned molecules where certain properties are predicted to enhance or diminish activity. For instance, these maps can indicate areas where bulky groups, electropositive or electronegative groups, or hydrophobic or hydrophilic moieties would be favorable or unfavorable for biological activity.

The statistical significance of these models is crucial for their predictive power. Key statistical parameters include the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), and the predicted correlation coefficient for an external test set (r²pred). A q² value greater than 0.5 is generally considered indicative of a robust model. In the aforementioned study on SDH inhibitors, both the CoMFA and CoMSIA models demonstrated good statistical reliability, suggesting their utility in predicting the activity of new compounds. acs.org

The general approach of these QSAR studies involves aligning a set of molecules and then using statistical methods like Partial Least Squares (PLS) to correlate their 3D properties with their biological activities. frontiersin.org This information can then be used to guide the design of new molecules with potentially improved activity.

Table 1: Statistical Parameters of 3D-QSAR Models for Succinate Dehydrogenase Inhibitors

| Model | q² (Cross-validated correlation coefficient) | r² (Non-cross-validated correlation coefficient) | F value (Fischer's test value) |

| CoMFA | 0.583 | 0.751 | Data not available |

| CoMSIA | 0.690 | 0.767 | Data not available |

Data derived from a study on 1H-Pyrrolo[3,2-c] pyridine (B92270) derivatives as TTK inhibitors, illustrating typical statistical parameters in 3D-QSAR studies. frontiersin.org

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used in drug design to understand how a ligand, such as this compound, might interact with a protein target at the atomic level. While specific docking studies on this compound are not prominently published, research on related succinate derivatives and other compounds targeting succinate dehydrogenase (SDH) provides valuable insights into this process.

Molecular docking simulations can predict the binding affinity, which is often expressed as a binding energy score (e.g., in kcal/mol), and the specific interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For example, in a study on succinate dehydrogenase inhibitors, molecular docking was used to explore the binding modes of these compounds within the active site of the SDH enzyme. acs.org The results of such studies can reveal key amino acid residues that are crucial for binding. This information is instrumental in designing more potent and selective inhibitors.

In another study, the inhibitory potential of diclofenac (B195802) on SDH was investigated using in silico molecular docking. The analysis revealed a significant binding affinity with a binding energy of -8.18 kcal/mol. jneonatalsurg.com The study identified a hydrogen bond with the amino acid residue LYS498 and hydrophobic interactions with ASN495, GLN569, and TYR543, which contributed to the stability of the complex. jneonatalsurg.com

The general workflow for a molecular docking study involves obtaining the 3D structures of the ligand and the protein target, preparing them for docking, and then using a docking algorithm to predict the binding poses and energies. The results are then analyzed to understand the nature of the interactions. jneonatalsurg.com

Table 2: Molecular Docking Interaction Data for a Ligand with Succinate Dehydrogenase

| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Diclofenac | Succinate Dehydrogenase (SDH) | -8.18 | LYS498 | Hydrogen Bond |

| ASN495 | Hydrophobic | |||

| GLN569 | Hydrophobic | |||

| TYR543 | Hydrophobic |

Data derived from a molecular docking study of Diclofenac with Succinate Dehydrogenase. jneonatalsurg.com

Biochemical Pathways and Enzymatic Interactions

Role in Intermediary Metabolism and Anabolic Processes

The metabolic significance of succinate (B1194679) is underscored by its position as a hub in intermediary metabolism, connecting catabolic and anabolic pathways. Its functions are vital for cellular energy production and the synthesis of essential biomolecules.

Integration into Carboxylic Acid Cycles and Related Metabolic Pathways

Succinate is a non-negotiable intermediate of the citric acid cycle, a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins. The cycle is a major source of ATP, the primary energy currency of the cell. The integration of succinate into the TCA cycle occurs through its formation from succinyl-CoA and its subsequent oxidation to fumarate (B1241708).

Beyond the canonical TCA cycle, succinate participates in other related metabolic pathways. For instance, in certain anaerobic bacteria and some plants, the glyoxylate (B1226380) cycle, a variation of the TCA cycle, facilitates the conversion of fats into carbohydrates, with succinate being a key product that can then be used for gluconeogenesis. In some pathogenic bacteria, a bifurcated TCA cycle operates, where one branch leads to the reductive formation of succinate, which is then secreted. This reductive branch is crucial for maintaining the redox balance under anaerobic or microaerobic conditions.

Enzymatic Conversion of Succinate and its Derivatives

The metabolic transformations of succinate and its activated form, succinyl-CoA, are catalyzed by highly specific enzymes that are central to the TCA cycle and other metabolic routes. The efficiency and regulation of these enzymes are critical for maintaining metabolic homeostasis.

Succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain, is a crucial enzyme complex embedded in the inner mitochondrial membrane. It is unique in that it participates in both the TCA cycle and the electron transport chain. SDH catalyzes the oxidation of succinate to fumarate, concomitantly reducing ubiquinone (coenzyme Q) to ubiquinol.

The SDH complex is composed of four subunits: SDHA, SDHB, SDHC, and SDHD.

SDHA contains the flavin adenine (B156593) dinucleotide (FAD) cofactor, which is the site of succinate oxidation.

SDHB contains three iron-sulfur clusters ([2Fe-2S], [4Fe-4S], and [3Fe-4S]) that facilitate the transfer of electrons from FAD to the ubiquinone-binding site.

SDHC and SDHD are integral membrane proteins that anchor the complex to the inner mitochondrial membrane and form the ubiquinone-binding site.

The catalytic mechanism involves the transfer of two hydrogen atoms from succinate to FAD, forming FADH2. The electrons are then passed sequentially through the iron-sulfur clusters of SDHB to the ubiquinone molecule bound at the interface of SDHB, SDHC, and SDHD. The protons are released into the mitochondrial matrix.

| SDH Subunit | Prosthetic Group/Cofactor | Primary Function |

| SDHA | Flavin adenine dinucleotide (FAD) | Binds succinate and catalyzes its oxidation. |

| SDHB | Three iron-sulfur clusters | Electron transfer from FAD to ubiquinone. |

| SDHC | Heme b | Anchors the complex to the membrane; part of the ubiquinone-binding site. |

| SDHD | - | Anchors the complex to the membrane; part of the ubiquinone-binding site. |

This table provides a simplified overview of the SDH subunits and their primary roles.

Succinyl-CoA synthetase (SCS), also known as succinate thiokinase, catalyzes the reversible reaction of succinyl-CoA to succinate, coupled with the phosphorylation of a nucleoside diphosphate (B83284). This reaction is an example of substrate-level phosphorylation. There are two main isoforms of SCS, one specific for ADP (A-SCS) and the other for GDP (G-SCS).

The kinetic mechanism of SCS is complex and involves a phosphorylated enzyme intermediate. The reaction proceeds in a series of steps:

Succinyl-CoA binds to the enzyme, and the CoA is displaced by a phosphate (B84403) group, forming succinyl phosphate.

The phosphoryl group is then transferred to a conserved histidine residue in the active site of the enzyme, releasing succinate.

The phosphoryl group is subsequently transferred from the phosphohistidine (B1677714) intermediate to the nucleoside diphosphate (ADP or GDP), forming ATP or GTP and regenerating the free enzyme.

The direction of the reaction is dictated by the cellular concentrations of the substrates and products. In the TCA cycle, the reaction proceeds in the direction of succinate formation, generating a high-energy phosphate bond.

Metabolic Engineering Strategies for Enhanced Succinate Production

Succinate is a valuable platform chemical used in the production of various polymers, resins, and solvents. Consequently, there is significant interest in developing microbial fermentation processes for the sustainable production of succinate from renewable feedstocks. Metabolic engineering plays a crucial role in optimizing microbial strains for this purpose.

The goal of metabolic engineering for succinate production is to channel the flow of carbon from the central carbon metabolism towards the synthesis and accumulation of succinate, while minimizing the formation of competing byproducts. Several genetic manipulation strategies are employed:

Overexpression of key enzymes: Increasing the expression of enzymes in the succinate production pathway, such as pyruvate (B1213749) carboxylase (to increase the influx of carbon into the TCA cycle) and malate (B86768) dehydrogenase, can enhance the carbon flux towards succinate.